Raniseptin-5
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AWLDKLKNLGKVVGKVALGVVQNYLNPRQ |
Origin of Product |
United States |
Origin, Isolation, and Structural Elucidation of Raniseptin 5
Structural Characterization Techniques Applied to Raniseptin-5 and its Analogs
Circular Dichroism Spectroscopy for Secondary Structure Analysis (e.g., Alpha-Helical Conformation)
Circular dichroism (CD) spectroscopy is a critical analytical technique used to investigate the secondary structure of peptides and proteins in solution. jascoinc.comcreative-proteomics.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides, providing insight into their conformational states. jascoinc.comcreative-proteomics.com For raniseptins, CD analysis reveals significant information about their structure, particularly their propensity to form α-helical conformations, which is often linked to their biological activity.
Studies on members of the raniseptin family, such as Raniseptin-3 and -6, have demonstrated that these peptides typically exist in a disordered or random coil state in aqueous solutions. nih.gov This is indicated by CD spectra showing a single strong negative band around 200 nm. nih.gov However, their conformation changes dramatically in membrane-mimicking environments. nih.gov
In the presence of structure-inducing agents like trifluoroethanol (TFE) or micelles composed of sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC), the CD spectra of raniseptins transform. nih.govmdpi.com The spectra exhibit the characteristic signature of an α-helix: two negative minima near 208 nm and 222 nm, and a positive maximum around 192 nm. mdpi.comnih.gov This conformational switch from a random coil to an α-helix upon interacting with a hydrophobic environment is a hallmark of many membrane-active antimicrobial peptides. mdpi.com The α-helical structure is believed to be the biologically active conformation, facilitating the peptide's interaction with and disruption of microbial cell membranes. plos.org
Table 1: Characteristic CD Spectra Features for Peptide Secondary Structures
| Secondary Structure | Positive Maximum (nm) | Negative Minima (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| Random Coil | ~212 | ~195 |
This table presents generalized values for characteristic peaks in circular dichroism spectra corresponding to common protein secondary structures.
Biosynthesis and Secretion Pathways of Raniseptin 5
Gene Cloning and cDNA Library Analysis of Raniseptin Precursors
The biosynthesis of Raniseptin-5 begins with the transcription and translation of its precursor gene. To study this, scientists employ gene cloning and construct cDNA libraries from the skin of relevant amphibian species, such as Hypsiboas raniceps. researchgate.net A cDNA library is a collection of cloned DNA sequences that are complementary to the messenger RNA (mRNA) extracted from an organism or tissue. creative-biogene.com This technique is invaluable because it provides a snapshot of the genes that are actively being expressed. aacmanchar.edu.in
In the case of raniseptins, analysis of these cDNA libraries has revealed that their precursor molecules share structural similarities with those of other antimicrobial peptide families, like the dermaseptins from Phyllomedusinae frogs. bvsalud.org Specifically, nine distinct cDNA molecules, each encoding a single copy of a raniseptin peptide, have been successfully cloned and sequenced from Hypsiboas raniceps. These findings indicate a conserved evolutionary pathway for the production of these defense peptides among different frog families.
The raniseptin precursor is organized into distinct domains: an N-terminal signal peptide, an acidic propeptide region, and a C-terminal domain that contains the mature this compound peptide. This tripartite structure is a common feature among many amphibian antimicrobial peptides.
Prepropeptide Processing and Maturation
Once the prepropeptide is synthesized, it undergoes a series of processing steps to become the mature, active this compound. This maturation process is crucial for its function.
Signal Peptide Cleavage
The initial part of the precursor protein is a signal peptide, which is typically about 22 amino acids long. This sequence acts as a molecular "address label," directing the prepropeptide to the endoplasmic reticulum and subsequently into the secretory pathway. Once the precursor has been correctly localized, the signal peptide is cleaved off by specific enzymes. uniprot.org This is the first step in the maturation of this compound.
Propeptide Domain Significance
Following the signal peptide is a 22-residue acidic propeptide domain. This region is thought to play several important roles. It may help in the correct folding of the mature peptide and is believed to keep the peptide in an inactive state, preventing any potential toxicity to the host's own cells while it is being stored in the granular glands. The propeptide domain terminates at a specific processing site composed of two basic arginine residues, which signals for further enzymatic cleavage.
Post-Translational Modifications (e.g., C-terminal amidation)
After the cleavage of the signal peptide and propeptide, the mature peptide may undergo further modifications, which are critical for its biological activity. thermofisher.com One of the most common and important post-translational modifications for many amphibian antimicrobial peptides is C-terminal amidation. While not explicitly detailed for this compound in the provided context, this modification, where the C-terminal carboxylic acid is converted to an amide, is a known feature for other similar peptides like syphaxin. bvsalud.org This amidation can enhance the peptide's antimicrobial activity and increase its resistance to degradation by host proteases.
Glandular Localization and Secretion Mechanisms within Amphibian Skin
This compound and other antimicrobial peptides are synthesized and stored within specialized granular glands in the amphibian's dorsal skin. These glands serve as reservoirs for the peptides, keeping them ready for rapid release upon stimulation, such as a predatory attack. acs.orgnih.gov
Studies using techniques like MALDI imaging mass spectrometry (IMS) have shown that mature raniseptin peptides are stored in their intact form within these glands. Furthermore, there appears to be a degree of co-localization, suggesting that specific glands or regions of glands may be specialized to produce distinct families of peptides. The secretion of these peptides is a defensive response, releasing a cocktail of bioactive molecules onto the skin surface. nih.gov
Endoproteolytic Events and Fragment Generation in Crude Secretions
Interestingly, once secreted, the mature raniseptin peptides can undergo rapid proteolytic cleavage. Mass spectrometry analysis of crude skin secretions has revealed the presence of consistent fragments of the full-length peptides. bvsalud.org This cleavage often occurs between conserved Gly-14 and Lys-15 residues. acs.org
Chemical Synthesis and Analog Design of Raniseptin 5
Solid-Phase Peptide Synthesis (SPPS) Methodologies (e.g., Fmoc/t-butyl chemistry)
The chemical synthesis of peptides like Raniseptin-5 is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The most widespread and versatile chemistry used for SPPS is the Fmoc/t-butyl (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers the advantage of mild reaction conditions. researchgate.netresearchgate.net
The synthesis of raniseptins, such as Raniseptin-3 and -6, has been successfully performed using Fmoc/t-butyl chemistry, providing a direct blueprint for the synthesis of this compound. nih.govuniprot.org The process begins with the C-terminal amino acid of the this compound sequence being attached to a suitable resin, such as a Wang or NovaSyn® TGT resin. researchgate.net The synthesis then proceeds through repetitive cycles, as outlined below:
Deprotection: The Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed. This is typically accomplished using a solution of a secondary amine, such as piperidine, in an organic solvent. uniprot.org The characteristic UV absorbance of the released fluorenyl group can be used to monitor the reaction's progress.
Activation and Coupling: The next amino acid in the sequence, with its α-amino group protected by Fmoc and its side chain protected by a t-butyl-based group (if necessary), is activated. This activation of its carboxyl group is achieved using coupling reagents. Common coupling systems include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma Pure. uniprot.org The activated amino acid is then added to the reaction vessel, where it couples to the free N-terminus of the growing peptide chain on the resin. researchgate.net
Washing: After each deprotection and coupling step, the resin is thoroughly washed with solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) to remove excess reagents and by-products, ensuring a high purity of the final peptide.
These cycles are repeated until the full amino acid sequence of this compound is assembled. The progress and completeness of each coupling step can be qualitatively monitored using tests like the Kaiser (ninhydrin) test, which detects free primary amines. uniprot.org
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin-bound peptide with a strong acid cocktail. For raniseptin synthesis, a common cleavage mixture consists of trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions with sensitive amino acids. researchgate.netuniprot.org
| Step | Procedure | Reagents/Conditions | Purpose |
| Resin Loading | Attachment of the C-terminal Fmoc-amino acid to the resin. | Wang resin, Fmoc-amino acid, coupling agents. | Anchors the peptide chain to the solid support. |
| Deprotection | Removal of the Fmoc group from the N-terminus. | 20% Piperidine in DMF. | Exposes the amine for the next coupling reaction. |
| Coupling | Addition of the next protected amino acid. | Fmoc-amino acid, DIC, Oxyma Pure. | Elongates the peptide chain. |
| Final Cleavage | Cleavage from resin and removal of side-chain protecting groups. | TFA/TIS/Water (e.g., 95:2.5:2.5 v/v). uniprot.org | Releases the crude peptide into solution. |
Purification and Purity Assessment of Synthetic this compound
Following cleavage from the solid support, the crude synthetic peptide contains the target this compound as well as various by-products from incomplete reactions or side reactions during synthesis and cleavage. Therefore, a robust purification step is essential to obtain a highly pure product.
The standard and most effective method for purifying peptides like raniseptins is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.net In this technique, the crude peptide mixture is passed through a column (commonly a C18 column) packed with a nonpolar stationary phase. nih.gov
Purification Process: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing a small amount of TFA) is used to elute the components. nih.gov Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. Fractions are collected, and those containing the peptide of the correct molecular weight are pooled. For other raniseptins, purities of greater than 98% have been achieved using this method.
Purity and Identity Assessment: The purity of the collected fractions is assessed using analytical RP-HPLC, which should ideally show a single, symmetrical peak for the purified peptide. The identity of the synthetic this compound is confirmed by Mass Spectrometry , typically Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS. researchgate.netuniprot.org This technique provides a highly accurate measurement of the peptide's molecular mass, which can be compared to the theoretical mass calculated from its amino acid sequence. nih.gov
| Technique | Purpose | Typical Implementation |
| RP-HPLC | Purification of the crude peptide. | Preparative C18 column with a water/acetonitrile (B52724) gradient containing 0.1% TFA. nih.gov |
| Analytical RP-HPLC | Assessment of final purity. | C18 column, detection at ~214-220 nm. |
| MALDI-TOF MS | Confirmation of peptide identity. | Co-crystallization of the peptide with a matrix and laser desorption/ionization. |
Design and Synthesis of this compound Analogs
The design of peptide analogs is a key strategy in medicinal chemistry to improve the therapeutic potential of a natural peptide. For this compound, the primary goals would be to enhance its antimicrobial activity, increase its stability against proteases found in the body, and reduce any potential toxicity to host cells.
Amino Acid Substitutions: This involves replacing one or more amino acids in the original sequence. Substitutions can be designed to modulate key physicochemical properties:
Increasing Cationicity: Replacing neutral or acidic residues with basic amino acids like Lysine (Lys) or Arginine (Arg) can increase the net positive charge, potentially enhancing interaction with negatively charged bacterial membranes.
Modulating Hydrophobicity: The balance of hydrophobic and hydrophilic residues is critical for antimicrobial activity. Substituting amino acids can optimize this balance to improve membrane disruption.
Enhancing Stability: Replacing standard L-amino acids with their non-natural D-amino acid counterparts at sites vulnerable to protease cleavage can significantly increase the peptide's half-life without drastically altering its structure.
Truncations: This involves systematically removing amino acids from the N- or C-terminus of the peptide to identify the minimal sequence required for activity. Studies on Raniseptin-1 (B1575987) have shown that truncated fragments of the peptide exhibit significantly lower or no antimicrobial activity compared to the full-length molecule. frontiersin.org This suggests that the entire length of the raniseptin sequence is likely important for its function, and any truncation of this compound would need to be carefully evaluated to avoid a loss of potency. frontiersin.org
Beyond amino acid substitution, various chemical modifications can be conceptually applied to the this compound backbone or side chains to improve its drug-like properties.
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus are common modifications that neutralize the terminal charges. nih.gov This can increase stability by making the peptide more resistant to degradation by exopeptidases. nih.gov
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains is a well-established strategy to increase the hydrodynamic size of a peptide. This can reduce renal clearance and shield the peptide from proteases, thereby extending its circulation half-life.
Lipidation: Attaching a fatty acid chain to the peptide (creating a lipopeptide) can enhance its interaction with bacterial membranes and may improve its stability and bioavailability. Studies on the related peptide Figainin 1, also from Boana raniceps, demonstrated that conjugation with fatty acids could modulate its anticancer activity.
Cyclization and Stapling: Introducing a covalent bond between two points in the peptide chain, either head-to-tail, side-chain-to-side-chain, or through "stapling" with a hydrocarbon linker, can lock the peptide into its bioactive conformation (e.g., an α-helix). nih.gov This conformational constraint significantly increases resistance to proteolysis and can enhance target binding affinity.
| Modification | Concept | Potential Advantage for this compound |
| N-acetylation/C-amidation | Capping the peptide termini. | Increased resistance to exopeptidases. nih.gov |
| PEGylation | Attaching PEG chains. | Improved proteolytic stability and longer plasma half-life. |
| Lipidation | Conjugating a fatty acid. | Enhanced membrane interaction and stability. |
| Stapling | Introducing a hydrocarbon linker to enforce helical structure. | Increased conformational stability and resistance to proteases. |
Structure Activity Relationship Sar Studies of Raniseptin 5 and Its Family Members
Influence of Peptide Length and Amino Acid Sequence on Biological Activity
The length and specific amino acid sequence of raniseptin peptides are critical factors governing their biological efficacy. The raniseptin family itself displays natural variation in length, with mature peptides typically ranging from 28 to 29 amino acid residues. nih.gov Studies on raniseptin-1 (B1575987) (Rsp-1) have demonstrated that the full-length peptide exhibits significant antimicrobial activity against various bacterial strains. nih.gov
A notable characteristic of raniseptins is their susceptibility to post-secretory proteolytic cleavage, which results in shorter fragments. nih.govacs.org For instance, Rsp-1 is cleaved into 14- and 15-residue fragments. nih.gov Biological assays have shown that these fragments, such as Rsp-1(1–14), have markedly reduced or no antimicrobial action compared to the intact peptide. nih.gov This highlights the importance of the complete peptide chain for optimal activity. The minimum length for antimicrobial activity in peptides is generally considered to be around 4-6 residues, with optimal lengths for specific activity often falling between 8 and 11 residues for certain peptide series. whiterose.ac.uk The diminished activity of raniseptin fragments suggests that a certain length is necessary to span the microbial membrane or to form the stable secondary structures required for membrane disruption. mdpi.com
The amino acid sequence dictates several key properties of the peptide, including its charge, hydrophobicity, and propensity to form specific secondary structures. The raniseptin family is divided into subfamilies based on N-terminal sequence variations; for example, family A members start with "AWL," while family B members begin with "ALL". nih.govresearchgate.net These subtle differences in sequence can influence the peptide's spectrum of activity. For example, while both Raniseptin-3 (family A) and Raniseptin-6 (family B) are active against E. coli, Raniseptin-3 shows significantly stronger activity against S. aureus. mdpi.com The presence of specific residues, such as tryptophan, is also significant. Tryptophan is frequently found in AMPs and is thought to play a role in anchoring the peptide to the microbial membrane. um.edu.mynih.gov
| Peptide | Sequence | Length | MIC (μM) vs. E. coli | MIC (μM) vs. P. aeruginosa | MIC (μM) vs. S. aureus |
|---|---|---|---|---|---|
| Raniseptin-1 (Rsp-1) | ALLDKLKSLGKVVGKVALGVVQNYLKN | 29 | 5 | 10 | 20 |
| Rsp-1(1–14) | ALLDKLKSLGKVVG | 14 | 85 | 170 | Inactive |
| Rsp-1(15–29) | KVALGVVQNYLKN | 15 | Inactive |
Role of Net Charge and Hydrophobicity in Membrane Interaction and Biological Potency
The interplay between net positive charge and hydrophobicity is a cornerstone of the antimicrobial action of raniseptins. mdpi.comresearchgate.net These peptides are typically cationic, with a net charge ranging from +2 to +6 at neutral pH. nih.govmdpi.comnih.gov This positive charge is crucial for the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. researchgate.nethorseshoecrab.org
Hydrophobicity, which is the measure of the non-polar character of the peptide, governs its ability to partition into and disrupt the lipid bilayer of the microbial membrane. mdpi.comum.edu.my Raniseptins are rich in hydrophobic residues, which constitute about 50% of their amino acid composition. mdpi.comresearchgate.net The balance between cationicity and hydrophobicity is delicate; increasing hydrophobicity can enhance antimicrobial activity but may also lead to increased toxicity towards host cells (hemolytic activity), thereby reducing the peptide's selectivity. um.edu.my
| Peptide | Sequence | Net Charge | Hydrophobicity (GRAVY) | Reference |
|---|---|---|---|---|
| Raniseptin-3 | AWLDKLKSIGKVVGKVAIGVAKNL | +4 | 0.300 | researchgate.netmdpi.com |
| Raniseptin-6 | ALLDKLKSLGKVVGKVALGVVQNYL | +4 | 0.169 | researchgate.netmdpi.com |
Importance of Amphipathic Alpha-Helical Conformation for Biological Efficacy
A defining structural feature of raniseptins and many other AMPs is their ability to adopt an amphipathic alpha-helical conformation upon interacting with a membrane-mimicking environment. mdpi.comresearchgate.net In an aqueous solution, these peptides are often unstructured. mdpi.com However, in the presence of microbial membranes or membrane mimetics like SDS micelles, they fold into an alpha-helix. mdpi.comresearchgate.net
This amphipathic helix spatially segregates the hydrophobic and hydrophilic (cationic) amino acid residues onto opposite faces of the helix. mdpi.comresearchgate.net The hydrophobic face interacts with the lipid core of the membrane, while the cationic face remains at the lipid-water interface, interacting with the phospholipid head groups. conicet.gov.ar This structure is fundamental to the proposed mechanisms of membrane disruption, such as the "barrel-stave" or "toroidal pore" models, where the peptides aggregate to form pores or channels that compromise the membrane's integrity, leading to cell death. mdpi.com
Circular dichroism studies have confirmed that Raniseptin-3 and Raniseptin-6 adopt a predominantly alpha-helical conformation in the presence of SDS. mdpi.comresearchgate.net Helical wheel projections visually demonstrate this amphipathicity, highlighting the distinct hydrophobic and hydrophilic faces that are crucial for their lytic activity. mdpi.comresearchgate.net The stability and perfection of this helical structure can be influenced by the amino acid sequence, and any disruption to this conformation, for instance by introducing helix-breaking residues, can significantly impair biological efficacy. nih.gov
Correlating Structural Motifs with Specific Biological Targets or Activities
While raniseptins exhibit broad-spectrum antimicrobial activity, specific structural motifs within their sequences can be correlated with their efficacy against particular targets, such as different bacterial species or even cancer cells. The precursors of raniseptins share structural similarities with those of the dermaseptin (B158304) family, another group of amphibian AMPs. nih.govresearchgate.net Dermaseptins are known to have overlapping structural features that allow them to target specific microorganisms. nih.gov
The raniseptin family is characterized by conserved domains in their precursor proteins but hypermutable regions in the mature peptide domain, which allows for a wide array of peptides with different activities. nih.gov Raniseptins are cleaved post-translationally, and while the full-length peptides like Raniseptin-1 are active against bacteria, the resulting fragments show limited potency. mdpi.comnih.gov This suggests that the entire length of the peptide, containing specific motifs, is required for its primary antimicrobial function.
Furthermore, some peptides from the Boana genus, like Figainin 1 and Figainin 2, which share structural characteristics with raniseptins such as an alpha-helical structure, have shown not only antimicrobial but also antiparasitic and anticancer activities. mdpi.com For example, Figainin 2 demonstrated significant activity against Trypanosoma cruzi and various cancer cell lines. mdpi.com This suggests that subtle variations in the structural motifs, such as the distribution of charged and hydrophobic residues, can modulate the peptide's interaction with different cell types, leading to a broader range of biological targets. The Pugnins, another peptide family from Boana pugnax, also display dual antibacterial and anticancer properties, with simulations showing strong interactions with both bacterial membranes and anticancer targets. mdpi.com
Mechanistic Investigations of Raniseptin 5 S Biological Actions
Mechanisms of Antimicrobial Action at the Cellular Level
The antimicrobial efficacy of Raniseptin-5, like many other antimicrobial peptides (AMPs), is primarily attributed to its interactions with the bacterial cell membrane, leading to disruption and cell death. However, the complete picture of its mechanism involves a multi-step process that can also include intracellular targeting.
Membrane Disruption and Permeabilization Models (e.g., Pore Formation - Barrel-Stave, Toroidal, Carpet-like)
The fundamental mechanism by which this compound and similar AMPs exert their antimicrobial effects is through the permeabilization and disruption of the bacterial cell membrane. frontiersin.orgnih.gov This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membranes. frontiersin.orgnih.gov Following this initial binding, the peptide interacts with the membrane, leading to the formation of pores or a general destabilization of the bilayer. nih.gov
Several models describe the process of membrane disruption by AMPs, and this compound likely employs one or a combination of these mechanisms:
Barrel-Stave Model: In this model, the peptides insert themselves into the membrane, perpendicular to the lipid bilayer, much like the staves of a barrel. They then aggregate to form a transmembrane pore or channel. The hydrophilic regions of the peptides line the interior of the pore, creating a channel through which ions and other molecules can pass, leading to the leakage of cellular contents and cell death.
Toroidal Pore Model: Similar to the barrel-stave model, the toroidal pore model involves the insertion of peptides into the membrane. However, in this configuration, the lipid monolayers are bent continuously, lining the pore along with the peptides. This creates a "toroidal" structure where the head groups of the lipids are associated with the hydrophilic faces of the peptides. This model is consistent with the action of peptides like melittin, which can induce the formation of pores large enough for the passage of macromolecules. nih.gov
Carpet-like Mechanism: In this model, the peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. nih.gov Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the membrane structure. This mechanism is often associated with a rapid and potent antimicrobial effect. nih.govresearchgate.net
The specific model that this compound follows may depend on factors such as its concentration, the lipid composition of the target membrane, and the pH of the surrounding environment. nih.gov
Electrostatic Interactions with Anionic Microbial Membranes
A key feature of this compound and other cationic AMPs is their positive net charge, which facilitates a selective interaction with microbial cells over host cells. frontiersin.orgmdpi.com Bacterial membranes are rich in anionic components, such as phosphatidylglycerol, cardiolipin, and, in the case of Gram-negative bacteria, lipopolysaccharides (LPS). nih.govmdpi.com In Gram-positive bacteria, teichoic and lipoteichoic acids contribute to the negative surface charge. mdpi.com
The initial contact between this compound and a bacterium is driven by strong electrostatic interactions between the positively charged amino acid residues of the peptide and these negatively charged molecules on the bacterial surface. frontiersin.orgnih.govmdpi.com This electrostatic attraction is crucial for concentrating the peptide at the membrane surface, a prerequisite for subsequent disruptive actions. mdpi.com The amphipathic nature of the peptide, possessing both hydrophobic and hydrophilic domains, then facilitates its insertion into the lipid bilayer. frontiersin.org
This selective targeting based on charge differences is a significant advantage, as mammalian cell membranes are typically composed of zwitterionic phospholipids (B1166683) and have a lower net negative charge, making them less susceptible to the disruptive actions of these peptides. frontiersin.org
Intracellular Targeting and Inhibition of Macromolecular Synthesis (e.g., DNA, RNA, Protein)
While membrane disruption is a primary mechanism of action for many AMPs, some peptides, including potentially this compound, can translocate across the bacterial membrane without causing immediate lysis and act on intracellular targets. nih.govresearchgate.net Once inside the cell, these peptides can interfere with essential cellular processes, leading to cell death.
Potential intracellular mechanisms include:
Inhibition of Nucleic Acid Synthesis: Some AMPs can bind to DNA and RNA, interfering with replication and transcription processes. mdpi.comresearchgate.net This interaction is often mediated by electrostatic forces between the cationic peptide and the negatively charged phosphate (B84403) backbone of the nucleic acids.
Inhibition of Protein Synthesis: AMPs can also target ribosomes or other components of the protein synthesis machinery, leading to a halt in the production of essential proteins. researchgate.net
Enzyme Inhibition: Certain peptides can inhibit the activity of crucial cytoplasmic enzymes, disrupting metabolic pathways necessary for bacterial survival. researchgate.net
The ability of a peptide to act on intracellular targets often depends on its ability to cross the membrane without causing complete disruption. This suggests that for some AMPs, pore formation might be a transient event, allowing the peptide to enter the cytoplasm.
Modulation of Bacterial Virulence Factors (conceptual)
Beyond direct killing, there is a conceptual basis for antimicrobial peptides like this compound to modulate bacterial virulence. Virulence factors are molecules produced by bacteria that enable them to colonize a host, evade the immune system, and cause disease. These can include toxins, enzymes that degrade host tissues, and structures involved in adhesion and biofilm formation. mdpi.comfrontiersin.org
Conceptually, this compound could interfere with bacterial virulence through several mechanisms:
Inhibition of Virulence Factor Production: By interfering with gene expression or protein synthesis, as described in the intracellular targeting section, this compound could prevent the production of key virulence factors.
Disruption of Secretion Systems: Many virulence factors are transported out of the bacterial cell through complex secretion systems. Disruption of the membrane potential or integrity by this compound could impair the function of these systems.
Interference with Quorum Sensing: Bacteria communicate and coordinate group behaviors, including the expression of virulence factors, through a process called quorum sensing. gardp.org It is conceivable that AMPs could interfere with the signaling molecules or receptors involved in this process.
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. gardp.org By preventing the initial attachment of bacteria to surfaces or disrupting the integrity of the biofilm matrix, this compound could inhibit biofilm formation. gardp.org
While the direct modulation of virulence factors by this compound requires specific investigation, the known mechanisms of action of AMPs provide a strong theoretical framework for this possibility.
Mechanisms of Anti-Cancer Activity at the Cellular Level
The same properties that make this compound an effective antimicrobial agent—its cationic and amphipathic nature—also underpin its potential as an anti-cancer agent.
Selective Membrane Interaction with Cancer Cells
A distinguishing feature of many cancer cells is the altered composition of their outer cell membrane compared to normal, healthy cells. nih.govnih.gov Cancer cell membranes often exhibit a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) on the outer leaflet of the membrane. nih.govoncotarget.com
This increased negative charge provides a selective target for cationic peptides like this compound. nih.govnih.gov The electrostatic attraction between the positively charged peptide and the negatively charged cancer cell membrane facilitates a preferential binding and subsequent disruption. nih.govoncotarget.com This selective interaction allows for the targeting of cancer cells while minimizing damage to normal host cells, which have a more neutral membrane surface. nih.gov
Following the initial electrostatic binding, the peptide can insert into the cancer cell membrane, leading to increased permeability, pore formation, and ultimately, cell lysis through mechanisms analogous to its antimicrobial action. nih.govnih.gov This can induce necrotic or apoptotic cell death pathways. nih.gov
Induction of Apoptotic Pathways in Cancer Cells
This compound, a peptide with demonstrated antimicrobial properties, has also been investigated for its potential as an anticancer agent. A significant area of this research focuses on its ability to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a crucial process for removing damaged or unwanted cells, and its deregulation is a hallmark of cancer. aging-us.com Therapeutic strategies aimed at restoring the apoptotic response in cancer cells are a major focus of oncology research. aging-us.comnih.gov
The primary mechanism by which many anticancer agents work is by triggering these apoptotic signaling pathways. aging-us.com There are two main apoptotic pathways: the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic, or mitochondrial, pathway. nih.govmdpi.com Both pathways converge on the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death. mdpi.com
Research into the specific apoptotic mechanisms of this compound is ongoing, but studies on other anticancer compounds provide a framework for understanding its potential actions. For instance, some flavonoids have been shown to induce apoptosis by activating the intrinsic pathway. This involves altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial membrane permeabilization and the release of cytochrome c. mdpi.com This, in turn, activates initiator caspases like caspase-9, which then activate executioner caspases such as caspase-3. mdpi.commdpi.com The tumor suppressor protein p53 also plays a critical role in this process by transcribing several pro-apoptotic genes. mdpi.comfrontiersin.org
Table 1: Key Research Findings on Apoptotic Induction by Anticancer Agents
| Agent/Target | Cancer Cell Line | Key Findings | Reference |
| Prunetrin | Hep3B (Liver Cancer) | Induced apoptosis via the intrinsic pathway, increased cleaved caspase-9 and Bak, and decreased Bcl-xL. | mdpi.com |
| Glucocorticoids | Lymphoid Tissue | Modulate Bcl-2 family members to favor apoptosis. | nih.gov |
| TRAIL | Various Cancer Cells | Selectively induces apoptosis in cancer cells by binding to death receptors DR4/5, triggering the extrinsic pathway. | nih.gov |
| p53 Activators | General | Promotes apoptosis by inducing the transcription of pro-apoptotic genes like BAX, BAK, and PUMA. | mdpi.comfrontiersin.org |
Potential Interference with Cancer Cell Signaling Pathways
Beyond directly triggering apoptosis, this compound may also exert its anticancer effects by interfering with various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Cancer cells often exhibit dysregulated signaling networks that are not subject to normal control mechanisms. nih.gov
Several key signaling pathways are commonly altered in cancer. The Ras-ERK and PI3K-Akt pathways are critical regulators of cell proliferation and are often hyperactivated in various cancers due to genetic mutations. nih.gov For example, the PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its inhibition can lead to decreased cell viability and the induction of apoptosis. mdpi.com Some anticancer compounds, like the flavonoid prunetrin, have been shown to inhibit the mTOR/AKT signaling pathways in liver cancer cells. mdpi.com
Another important target is the JAK-STAT pathway, which, when activated, can promote cancer cell survival and proliferation. frontiersin.org Furthermore, growth factors and their receptors, such as the Interleukin-13 receptor alpha 2 (IL13Rα2), are often overexpressed in cancer and associated with invasion and metastasis. nih.gov Targeting these receptors and their downstream signaling is a promising therapeutic strategy. nih.gov The p38 MAPK signaling pathway is another avenue; its activation has been linked to cell cycle arrest in some cancer models. mdpi.com
Table 2: Signaling Pathways Targeted by Anticancer Compounds
| Signaling Pathway | Targeted Component | Effect on Cancer Cells | Example Compound/Strategy | Reference |
| PI3K/Akt/mTOR | mTOR/AKT | Inhibition leads to decreased cell viability and apoptosis. | Prunetrin | mdpi.com |
| Ras-ERK | Ras, ERK | Hyperactivation promotes excessive proliferation. | Targeting upstream tyrosine kinases | nih.gov |
| JAK-STAT | STAT3 | Inhibition reduces cell survival and proliferation. | Phenolic compounds | frontiersin.org |
| p38 MAPK | p38 | Activation can lead to cell cycle arrest. | Prunetrin | mdpi.com |
| IL-13 Signaling | IL13Rα2 | Associated with invasion and metastasis. | Targeting the receptor | nih.gov |
Mechanisms of Antiparasitic Activity (e.g., againstTrypanosoma cruzi)
Raniseptin peptides have demonstrated activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net The mechanisms underlying this antiparasitic action are multifaceted and often involve disruption of the parasite's cellular integrity and critical metabolic pathways.
A primary target for many antiparasitic agents against T. cruzi is the parasite's cell membrane and its unique sterol biosynthesis pathway. plos.org Unlike mammalian cells, T. cruzi relies on the synthesis of ergosterol (B1671047) and other 24-alkylated sterols. plos.org Inhibition of this pathway leads to significant changes in membrane composition and function, resulting in morphological alterations, particularly affecting the mitochondrion, and ultimately leading to cell death. plos.org For instance, inhibitors of sterol biosynthesis like ketoconazole (B1673606) and lovastatin (B1675250) cause disorganization of the mitochondrial membrane and swelling of reservosomes in T. cruzi. plos.org
Another key aspect of T. cruzi's interaction with its host is the role of surface molecules in invasion and signaling. The parasite's surface is rich in molecules like trans-sialidases (TSs), which are involved in activating host cell signaling pathways, such as the PI3K/Akt pathway, to facilitate invasion. frontiersin.org The interaction between the parasite and the host cell is a complex process involving numerous molecules on both sides. nih.gov
Furthermore, the generation of toxic metabolites within the parasite is a mechanism employed by drugs like benznidazole (B1666585) and nifurtimox. redalyc.org These drugs are pro-drugs that are activated by a parasite-specific nitroreductase (TcNTR), leading to the production of cytotoxic compounds that kill the parasite. redalyc.org
The interaction of antimicrobial peptides like this compound with the parasite likely involves direct interaction with the lipid membranes, a common mechanism for this class of molecules. researchgate.net This interaction can lead to membrane permeabilization and lysis of the parasite.
**Table 3: Mechanisms of Action of Antiparasitic Agents against *Trypanosoma cruzi***
| Mechanism of Action | Molecular Target | Effect on T. cruzi | Example Agent | Reference |
| Inhibition of Sterol Biosynthesis | Enzymes in the ergosterol pathway | Altered membrane composition, mitochondrial damage, cell death. | Ketoconazole, Lovastatin | plos.org |
| Intra-parasitic Activation | Nitroreductase (TcNTR) | Generation of toxic metabolites leading to cell death. | Benznidazole, Nifurtimox | redalyc.org |
| Host Cell Invasion Signaling | Trans-sialidases (TSs) | Activation of host PI3K/Akt pathway to facilitate entry. | T. cruzi trypomastigotes | frontiersin.org |
| Membrane Disruption | Parasite cell membrane | Likely permeabilization and lysis. | Antimicrobial peptides (e.g., this compound) | researchgate.net |
Preclinical Biological Activity of Raniseptin 5 and Raniseptin Family Analogs
In Vitro Antimicrobial Spectrum Analysis
The antimicrobial spectrum of a compound refers to the range of microorganisms it can effectively inhibit or kill. wikipedia.org Raniseptin-5 and its analogs have been evaluated against a variety of bacterial and fungal strains to determine their efficacy.
Gram-Negative Bacterial Strains (e.g., E. coli, P. aeruginosa, K. pneumoniae)
Raniseptin peptides have demonstrated significant activity against Gram-negative bacteria. For instance, Raniseptin-1 (B1575987) shows a Minimum Inhibitory Concentration (MIC) of 5 µM against Escherichia coli and 10 µM against Pseudomonas aeruginosa. uniprot.org Analogs such as Raniseptin-3 and Raniseptin-6 are also highly effective, inhibiting the growth of E. coli at an MIC of 2 µM and Klebsiella pneumoniae at 1 µM. nih.govmdpi.com This activity is attributed to the peptides' ability to interact with and disrupt the bacterial cell membrane. nih.gov
Table 1: In Vitro Antimicrobial Activity of Raniseptin Analogs against Gram-Negative Bacteria
| Peptide | E. coli (MIC, µM) | P. aeruginosa (MIC, µM) | K. pneumoniae (MIC, µM) |
|---|---|---|---|
| Raniseptin-1 | 5 uniprot.org | 10 uniprot.org | - |
| Raniseptin-3 | 2 nih.govmdpi.com | - | 1 nih.govmdpi.com |
| Raniseptin-6 | 2 nih.govmdpi.com | - | 1 nih.govmdpi.com |
Gram-Positive Bacterial Strains (e.g., S. aureus, S. epidermidis)
The activity of Raniseptins extends to Gram-positive bacteria. Raniseptin-1 has an MIC of 20 µM against Staphylococcus aureus. uniprot.org The analogs, Raniseptin-3 and Raniseptin-6, also show inhibitory action against Gram-positive pathogens. nih.govmdpi.com Specifically, Raniseptin-3 exhibits MICs of 4 µM and 8 µM against S. aureus and Staphylococcus epidermidis, respectively. researchgate.net Raniseptin-6 is also active against these bacteria with MIC values of 32 µM for S. aureus and 8 µM for S. epidermidis. nih.govmdpi.comresearchgate.net
Table 2: In Vitro Antimicrobial Activity of Raniseptin Analogs against Gram-Positive Bacteria
| Peptide | S. aureus (MIC, µM) | S. epidermidis (MIC, µM) |
|---|---|---|
| Raniseptin-1 | 20 uniprot.org | - |
| Raniseptin-3 | 4 nih.govmdpi.comresearchgate.net | 8 nih.govmdpi.comresearchgate.net |
| Raniseptin-6 | 32 nih.govmdpi.comresearchgate.net | 8 nih.govmdpi.comresearchgate.net |
Activity against Multidrug-Resistant Bacterial Pathogens
A significant aspect of the preclinical evaluation of Raniseptins is their activity against multidrug-resistant (MDR) bacteria. Strains of bacteria that have developed resistance to multiple antibiotics pose a serious threat to public health. nih.gov Raniseptin-3 and Raniseptin-6 have shown to be active against a resistant strain of K. pneumoniae that produces carbapenemase, with a notable MIC of 4 µM for both peptides. researchgate.net
Evaluation against Fungal and Yeast Species (e.g., C. albicans)
The antifungal properties of Raniseptin peptides have also been investigated. Studies on Raniseptin-3 and Raniseptin-6 revealed that they did not completely inhibit the growth of the yeast Candida albicans even at the highest concentration tested (128 µM). nih.gov However, it was observed that at this concentration, both peptides could markedly inhibit the growth of this yeast. nih.gov
In Vitro Anti-Cancer Activity
Beyond their antimicrobial properties, Raniseptins have been explored for their potential as anticancer agents.
Cytotoxicity against Various Cancer Cell Lines (e.g., ovarian, lung, melanoma, glioblastoma, leukemia, colon)
Raniseptin peptides have demonstrated cytotoxic effects against a range of cancer cell lines. Raniseptin PL, an analog, has shown in vitro efficacy against ovarian and lung cancer cell lines by disrupting cancer cell membranes and inducing apoptosis. researchgate.net Other amphibian-derived peptides like Figainin 2PL and Hylin PL have exhibited strong in vitro anticancer activity against leukemia and colon cancer cells, also through membrane permeabilization and apoptosis induction. researchgate.net
Specifically, Raniseptin-3 and Raniseptin-6 are highly cytotoxic against B16F10 murine melanoma cells. nih.govresearchgate.net Another related peptide, Figainin 2, showed cytotoxic activity against B16F10 melanoma cells with an IC50 of 12.8 µM. researchgate.net Furthermore, other natural antimicrobial peptides from amphibians, Picturin 1BN and Picturin 2BN, have shown promising in vitro anticancer activity against leukemia and glioblastoma cells. nih.gov
Table 3: In Vitro Cytotoxic Activity of Raniseptin and Related Peptides against Cancer Cell Lines
| Peptide | Cancer Cell Line | Activity |
|---|---|---|
| Raniseptin PL | Ovarian, Lung | Effective in vitro researchgate.net |
| Figainin 2PL & Hylin PL | Leukemia, Colon | Strong in vitro activity researchgate.net |
| Raniseptin-3 & -6 | Murine Melanoma (B16F10) | Highly cytotoxic nih.govresearchgate.net |
| Figainin 2 | Murine Melanoma (B16F10) | IC50 = 12.8 µM researchgate.net |
| Picturin 1BN & 2BN | Leukemia, Glioblastoma | Promising in vitro activity nih.gov |
Selectivity for Cancer Cells over Non-Neoplastic Cells
The Raniseptin family of antimicrobial peptides (AMPs) has demonstrated a promising ability to selectively target and inhibit the growth of cancer cells while exhibiting lower toxicity towards non-neoplastic cells. This selectivity is a critical attribute for potential anticancer therapeutics, aiming to maximize efficacy against tumors and minimize side effects on healthy tissues. nih.gov
Raniseptin PL, isolated from the frog Boana platanera, has shown potent cytotoxic effects on human tumor cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HT29 (colon cancer), with low hemolytic activity against mouse erythrocytes, indicating a degree of selectivity. mdpi.com Similarly, Raniseptins-3 and -6, while highly cytotoxic to B16F10 murine melanoma cells, also showed cytotoxicity against NIH3T3 mouse fibroblast cells, suggesting that selectivity can vary among different analogs and cell lines. mdpi.comresearchgate.net
The mechanism behind this selectivity is attributed to differences in the cell membrane composition and properties between cancerous and non-cancerous cells. frontiersin.org Cancer cell membranes often have a higher negative charge and increased fluidity compared to normal cells, which facilitates the interaction and insertion of cationic and amphipathic peptides like Raniseptins. frontiersin.orgresearchgate.net This interaction leads to membrane disruption and the induction of apoptosis in cancer cells. frontiersin.org
The positive charge of these peptides is a key factor in their selectivity. A higher positive charge can lead to stronger electrostatic interactions with the anionic components of cancer cell membranes, enhancing their therapeutic index. frontiersin.org For instance, Raniseptins-3 and -6 are cationic peptides with a charge of +4, a feature common in AMPs with anticancer properties. mdpi.comresearchgate.netresearchgate.net
Interactive Data Table: In Vitro Cytotoxicity of Raniseptin Analogs
| Peptide | Cell Line | Cell Type | Activity | Source |
|---|---|---|---|---|
| Raniseptin PL | A549 | Human Lung Carcinoma | Potent Cytotoxicity | mdpi.com |
| Raniseptin PL | MDA-MB-231 | Human Breast Adenocarcinoma | Potent Cytotoxicity | mdpi.com |
| Raniseptin PL | HT29 | Human Colon Adenocarcinoma | Potent Cytotoxicity | mdpi.com |
| Raniseptin-3 | B16F10 | Murine Melanoma | Highly Cytotoxic | mdpi.comresearchgate.net |
| Raniseptin-6 | B16F10 | Murine Melanoma | Highly Cytotoxic | mdpi.comresearchgate.net |
| Raniseptin-3 | NIH3T3 | Mouse Fibroblast | Cytotoxic | mdpi.comresearchgate.net |
In Vitro Antiparasitic Efficacy
The Raniseptin family of peptides has also been investigated for its potential against various parasites. A novel defense peptide isolated from the skin secretion of the Chaco tree frog, Boana raniceps, demonstrated antiprotozoal activity against Trypanosoma cruzi epimastigotes, the causative agent of Chagas disease. researchgate.net This finding highlights the broad-spectrum activity of these peptides beyond their antimicrobial and anticancer effects.
While specific data on this compound's antiparasitic activity is limited in the provided search results, the activity of other Raniseptin family members suggests a potential avenue for further research. The general mechanism of action for antiparasitic peptides often involves the disruption of the parasite's cell membrane, similar to their effects on bacteria and cancer cells.
Further research is needed to fully elucidate the in vitro antiparasitic efficacy of this compound and its analogs against a wider range of parasites, including species of Leishmania and other protozoans. nih.govnih.gov
Hemolytic Activity Studies (focused on mechanistic understanding of selectivity)
Hemolytic activity, the ability to lyse red blood cells, is a crucial parameter in assessing the selectivity and potential toxicity of antimicrobial peptides. Studies on Raniseptin family peptides have generally shown low hemolytic activity at their therapeutic concentrations, which is a favorable characteristic for drug development.
For example, Raniseptin-1 (Rsp-1) caused only 20% hemolysis at a concentration of 80 µM, while its fragments showed negligible hemolytic activity. mdpi.com Raniseptins-3 and -6 exhibited less than 5% hemolysis at concentrations where they displayed significant antimicrobial activity (between 2 and 8 μM). mdpi.comresearchgate.net This low hemolytic activity suggests a higher selectivity for microbial and cancer cells over healthy mammalian erythrocytes. mdpi.com
The structural features of these peptides, such as their amphipathic α-helical conformation, play a role in this selectivity. The distinct lipid composition of erythrocyte membranes, which are generally less negatively charged than bacterial or cancer cell membranes, contributes to the reduced interaction with cationic peptides like Raniseptins. researchgate.net
Interactive Data Table: Hemolytic Activity of Raniseptin Analogs
| Peptide | Concentration | Hemolytic Activity | Source |
|---|---|---|---|
| Raniseptin-1 (Rsp-1) | 80 µM | 20% | mdpi.com |
| Raniseptin-1 Fragments | - | Negligible | mdpi.com |
| Raniseptin-3 | 2-8 µM | < 5% | mdpi.comresearchgate.net |
Early-Stage In Vivo Efficacy in Animal Models (e.g., infection models, tumor models)
For instance, antimicrobial peptides have shown efficacy in reducing tumor growth and metastasis in mouse models of breast cancer. nih.gov The evaluation of such peptides in animal models helps to understand their pharmacokinetic and pharmacodynamic properties, which are crucial for determining their potential as drug candidates. nih.gov
The development of infection models and tumor models in animals allows for the assessment of a peptide's efficacy in a complex biological system, providing insights that cannot be obtained from in vitro studies alone. nih.govbiatgroup.comprobiocdmo.com For example, a study on a novel defense peptide from Boana raniceps highlighted its potential for in vivo applications due to its multifunctional activities. researchgate.net
Further in vivo studies are necessary to establish the efficacy and safety profile of this compound and its analogs in animal models of cancer and parasitic infections.
Comparative Analysis with Other Host Defense Peptides
Structural Similarities and Differences with Dermaseptins, Phylloseptins, and Other Amphibian AMPs
Amphibian host-defense peptides are a diverse group of molecules that represent a key component of the innate immune system of frogs. imrpress.com Despite significant variation in amino acid sequences, they share common physicochemical characteristics that are fundamental to their function, such as cationicity, hydrophobicity, and the propensity to adopt an amphipathic α-helical structure in membrane-like environments. imrpress.comnih.gov
Raniseptins: The mature Raniseptin peptides are typically 28-29 amino acid residues long. researchgate.net They are cationic, possessing a net positive charge (e.g., +4 for Raniseptin-3 and -6), and are rich in hydrophobic residues. researchgate.netnih.gov Like many AMPs, they are unstructured in aqueous solutions but fold into an α-helical conformation in the presence of a membrane-mimetic environment, such as sodium dodecyl sulfate (B86663) (SDS) micelles. researchgate.netnih.gov This amphipathic helical structure, with a distinct separation of hydrophobic and hydrophilic residues, is crucial for their interaction with microbial membranes. nih.gov The precursors for Raniseptins show significant structural similarities to those of the Dermaseptin (B158304) family, featuring an N-terminal signal peptide followed by an acidic propeptide region and a C-terminal active peptide. researchgate.net
Dermaseptins: The Dermaseptin family, primarily isolated from frogs of the Phyllomedusinae subfamily, consists of linear, cationic peptides typically ranging from 28 to 34 amino acids. nih.gov They are characterized by a conserved Tryptophan (Trp) residue at position 3 and a distinct internal motif. imrpress.com Similar to Raniseptins, they adopt an amphipathic α-helical conformation that facilitates the disruption of microbial membranes. nih.gov The precursor organization of Dermaseptins is a hallmark that Raniseptin precursors share, indicating a potential evolutionary relationship. imrpress.com
Phylloseptins: Phylloseptins represent another class of AMPs from Phyllomedusinae frogs but are structurally distinct from Dermaseptins and Raniseptins. nih.govresearchgate.net They are considerably shorter, generally containing 19–21 amino acid residues. ird.fr A key distinguishing feature is a highly-conserved N-terminal "FLSLIP" motif and C-terminal amidation. nih.gov Despite their shorter length, they also form cationic, amphipathic α-helices in membrane environments, a common theme among these defense peptides. ird.fr
The following table provides a comparative overview of the structural features of these peptide families.
| Feature | Raniseptin Family | Dermaseptin Family | Phylloseptin Family | General Amphibian AMPs |
| Typical Length (Residues) | 28–29 researchgate.net | 28–34 nih.gov | 19–21 ird.fr | 10–50 nih.govresearchgate.net |
| Secondary Structure | α-helical in membranes researchgate.net | α-helical in membranes nih.gov | α-helical in membranes ird.fr | α-helical or β-sheet imrpress.com |
| Key Structural Motifs | Precursor similarity to Dermaseptins | Conserved Trp at position 3 imrpress.com | Conserved N-terminal 'FLSLIP' motif nih.gov | Highly variable, few conserved motifs imrpress.com |
| Net Charge | Cationic (e.g., +4) nih.gov | Cationic nih.gov | Cationic ird.fr | Generally cationic imrpress.com |
| C-Terminus | Not typically amidated | Not typically amidated | Amidated nih.gov | Variable |
| Precursor Structure | Signal peptide, acidic propeptide, single peptide copy | Signal peptide, acidic propeptide, single peptide copy imrpress.com | Similar tripartite precursor structure imrpress.com | Conserved preproregions with hypervariable mature peptide regions imrpress.com |
Comparative Analysis of Biological Potency and Spectrum of Activity
The structural differences among Raniseptins, Dermaseptins, and Phylloseptins translate into variations in their biological potency and spectrum of antimicrobial activity.
Raniseptins: Members of the Raniseptin family have demonstrated activity against both Gram-negative and Gram-positive bacteria. mdpi.comresearchgate.netnih.gov For instance, Raniseptin-1 (B1575987) is active against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. uniprot.org Raniseptin-3 and -6 are also potent against E. coli and S. aureus, with Raniseptin-3 showing particularly strong efficacy against S. aureus. mdpi.com However, they were not effective against the yeast Candida albicans. mdpi.com An important characteristic of some Raniseptins is their low hemolytic activity at therapeutic concentrations, suggesting a degree of selectivity for microbial over mammalian cells. mdpi.comnih.gov
Dermaseptins: Dermaseptins are known for their broad spectrum of activity, which includes bacteria, fungi, yeasts, and protozoa. nih.gov However, their potency and selectivity can vary significantly even among closely related peptides. For example, Dermaseptin-S1 and -S3 exhibit broad-spectrum antibacterial action with weak hemolytic effects, whereas Dermaseptin-S4 is also a potent antibacterial but is highly toxic to red blood cells. nih.gov
Phylloseptins: Phylloseptins also display a broad antimicrobial spectrum, with potent activity against Gram-positive bacteria, and in some cases, fungi and protozoan parasites like Leishmania. nih.govresearchgate.net Their activity against Gram-negative bacteria can be more variable. nih.govird.fr Like Dermaseptins, the biological activity can differ markedly between family members; for instance, PLS-S1, -S2, and -S4 are highly potent against Gram-positive bacteria, while PLS-S3 is almost inactive. researchgate.net
The following table summarizes the Minimum Inhibitory Concentrations (MIC) for representative peptides, illustrating their comparative potency. Note: Data for Raniseptin-5 is unavailable. novoprolabs.com
| Peptide | Organism | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) | Hemolytic Activity |
| Raniseptin-1 uniprot.org | Boana raniceps | 5 µM | 20 µM | Low (20% at 80 µM) mdpi.com |
| Raniseptin-3 mdpi.com | Boana raniceps | 1–4 µM | ~2 µM | Low (<5% at therapeutic levels) mdpi.com |
| Dermaseptin S4 Derivative (K₄-S4(1-16)) | Phyllomedusa sauvagii | ~2–8 µg/mL | ~1–4 µg/mL | Varies by derivative |
| Phylloseptin-1 (PLS-S1) researchgate.net | Phyllomedusa sauvagii | >128 µM | 2 µM | Moderate to High |
Future Research Directions and Translational Perspectives for Raniseptin 5
Advanced Mechanistic Studies using Biophysical Techniques
The primary mechanism of action for many AMPs, including members of the raniseptin family, involves interaction with and disruption of microbial cell membranes. mdpi.comnih.gov Studies on Raniseptin-3 and -6 have shown that they are cationic, hydrophobic peptides that adopt an α-helical conformation in membrane-mimicking environments, a structure consistent with membrane-disruptive activity. mdpi.comresearchgate.netmdpi.com
Future research on Raniseptin-5 should employ a suite of advanced biophysical techniques to elucidate its precise mechanism of action. Circular Dichroism (CD) spectroscopy, which has been used to confirm the α-helical structure of other raniseptins in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, would be essential to determine how the structure of this compound changes upon interacting with different membrane models. researchgate.netmdpi.comnih.gov Advanced microscopy techniques, such as Atomic Force Microscopy (AFM) and Confocal Laser Scanning Microscopy (CLSM), could provide direct visualization of the peptide's effect on bacterial membrane integrity, revealing details about pore formation or other disruptive processes. Furthermore, spectroscopic methods like Nuclear Magnetic Resonance (NMR) could resolve the high-resolution three-dimensional structure of this compound when bound to micelles, providing critical insights into the specific amino acid residues that mediate membrane interaction.
Peptide Engineering for Optimized Efficacy and Selectivity
A significant challenge in the therapeutic development of AMPs is optimizing their efficacy against pathogens while minimizing toxicity to host cells. Raniseptins-3 and -6, for instance, have demonstrated cytotoxicity against murine melanoma and fibroblast cells, which could limit their systemic application. researchgate.net Peptide engineering offers a rational approach to fine-tune the biological activity of this compound.
Future efforts should focus on creating analogues of this compound with improved therapeutic indices. This can be achieved through targeted amino acid substitutions. For example, modifying the peptide's hydrophobicity and net positive charge can modulate its interaction with the negatively charged bacterial membranes versus the zwitterionic mammalian cell membranes. Helical wheel projections, a tool already used to analyze the amphipathic nature of Raniseptins-3 and -6, can guide the design of new sequences. mdpi.com The goal would be to enhance the peptide's selectivity, increasing its antimicrobial potency against a broad spectrum of pathogens, including multidrug-resistant strains, while reducing its hemolytic activity and cytotoxicity against human cells. mdpi.com
Investigation of Immunomodulatory Properties (conceptual, based on AMP general properties)
Beyond their direct antimicrobial effects, many AMPs possess potent immunomodulatory capabilities, acting as a crucial link between the innate and adaptive immune systems. nih.govfrontiersin.org These peptides can influence the host immune response by recruiting immune cells, modulating the production of inflammatory cytokines, and promoting wound healing. nih.govunb.br For instance, some AMPs can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 while stimulating anti-inflammatory cytokines such as IL-10. nih.govnih.gov
Conceptually, this compound, as an AMP, is likely to have similar immunomodulatory functions. Future research should investigate these potential properties. In vitro assays using immune cells like macrophages and lymphocytes could determine the effect of this compound on cytokine secretion profiles. nih.gov Chemotaxis assays could assess its ability to attract neutrophils and other immune cells to the site of infection. Understanding these immunomodulatory effects is critical, as they could represent a secondary therapeutic mechanism, potentially enhancing infection clearance and resolving inflammation. frontiersin.orgfrontiersin.org This dual action—direct pathogen killing and immune modulation—is a highly desirable feature for a novel anti-infective agent.
Exploration of this compound in Novel Delivery Systems (conceptual, based on AMP general properties)
The clinical translation of peptide-based therapeutics like this compound faces challenges related to poor stability, susceptibility to proteolytic degradation, and potential systemic toxicity. Novel drug delivery systems offer a promising strategy to overcome these hurdles. routledge.comnih.gov Encapsulating AMPs in nanocarriers such as liposomes, solid lipid nanoparticles, or polymeric micelles can protect them from degradation, prolong their circulation time, and enable targeted delivery to the site of infection. nih.gov
Computational Approaches for Peptide Design and SAR Prediction
Computational biology provides powerful tools for accelerating peptide research and development. Molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) studies can predict how changes in a peptide's sequence will affect its structure and function, thereby guiding rational design. nih.gov
For this compound, computational approaches can be invaluable. In silico modeling can predict its three-dimensional structure and its tendency to form an α-helix, a key feature of the raniseptin family. nih.govmdpi.com Molecular docking simulations, as have been performed for other raniseptins with bacterial sensor proteins, can model the interaction of this compound with microbial membranes at an atomic level, identifying key binding residues. nih.gov This information is fundamental for predicting the structure-activity relationship (SAR). By correlating sequence features with biological activity, computational models can screen virtual libraries of this compound analogues, prioritizing the most promising candidates for chemical synthesis and experimental testing. This synergy between computational prediction and empirical validation can significantly streamline the process of peptide optimization described in section 9.2.
Data Tables
Table 1: Physicochemical Properties of Characterized Raniseptin Peptides This table provides data for known raniseptins, offering a comparative baseline for future studies on this compound.
| Peptide | Amino Acid Sequence | Net Charge (pH 7.0) | Grand Average of Hydropathicity (GRAVY) | Source |
| Raniseptin-1 (B1575987) (Rsp-1) | IGMASLLGKVLKVLGAFGKGLFKP | Not specified | Not specified | mdpi.com |
| Raniseptin-3 (Rsp-3) | AWLDKLKSIGKVVGKVAIGVAKNL | +4 | 0.300 | nih.govmdpi.com |
| Raniseptin-6 (Rsp-6) | ALLDKLKSLGKVVGKVALGVVQNYL | +4 | 0.169 | nih.govmdpi.com |
Q & A
Q. How can computational models improve the predictive accuracy of this compound’s resistance evolution?
- Answer : Apply Markov chain Monte Carlo (MCMC) simulations to model mutation rates under selective pressure. Validate with time-kill assays and whole-genome sequencing of evolved resistant strains. Open-source code (e.g., Python scripts) must be shared via GitHub to ensure reproducibility .
Contradiction and Gap Analysis
Q. What systematic review methodologies identify literature gaps in this compound’s therapeutic applications?
- Answer : Conduct PRISMA-compliant reviews with keyword clustering (e.g., "this compound AND biofilm inhibition"). Use tools like VOSviewer for bibliometric mapping to highlight understudied areas (e.g., synergy with antifungals). Gap analysis matrices should compare publication timelines and model organisms .
Q. How should conflicting cytotoxicity profiles of this compound across cell lines be reconciled?
- Answer : Perform pan-cell line screenings (e.g., NCI-60 panel) with uniform assay conditions (e.g., ATP-based viability). Apply hierarchical clustering to identify lineage-specific sensitivities. Confocal microscopy can visualize subcellular localization differences driving toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
